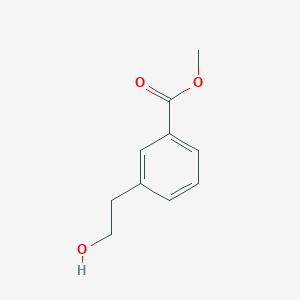

Methyl 3-(2-hydroxyethyl)benzoate

Description

Contextualization of Substituted Benzoate (B1203000) Esters in Contemporary Organic and Medicinal Chemistry

Substituted benzoate esters are a class of organic compounds that are pivotal in both organic and medicinal chemistry. nih.govrsc.org They are derivatives of benzoic acid and are characterized by the presence of a benzene (B151609) ring and an ester functional group. pbworks.comwikipedia.org The versatility of the benzene ring allows for various substitutions, leading to a wide array of compounds with diverse chemical and physical properties. wikipedia.org

In medicinal chemistry, the benzoate ester moiety is a key structural component in numerous therapeutic agents. nih.govrsc.org For instance, some benzoate derivatives are utilized as local anesthetics. rsc.org The ester group can influence a molecule's metabolic stability, and its modification is a common strategy in the design of prodrugs and soft drugs. nih.gov Prodrugs are inactive compounds that are metabolized in the body to release an active drug, while soft drugs are active compounds that are designed to undergo predictable metabolism to inactive and non-toxic substances after exerting their therapeutic effect. nih.gov

Significance of Hydroxyethyl (B10761427) Moieties in Designed Molecular Architectures

The hydroxyethyl moiety, a functional group consisting of a two-carbon ethyl chain with a hydroxyl group, plays a crucial role in the design of molecular architectures. The presence of the hydroxyl group can significantly impact a molecule's properties, such as its solubility and ability to form hydrogen bonds. nih.gov

In drug design, the incorporation of hydroxyethyl groups can alter the pharmacokinetic and pharmacodynamic properties of a compound. nih.gov For example, the hydroxyl group can serve as a point of attachment for other functional groups or be a site for metabolic transformations. nih.gov The ability to modify this moiety allows for the fine-tuning of a molecule's biological activity. mdpi.com

Overview of Current Research Landscape and Gaps Pertaining to Methyl 3-(2-hydroxyethyl)benzoate

The current research landscape for this compound is primarily centered on its synthesis and use as a building block in the creation of more complex molecules. It is commercially available from various chemical suppliers, indicating its utility in research and development. ambeed.combiosynth.com While information on its basic chemical and physical properties is available, there is a noticeable gap in the literature regarding its specific biological activities and potential therapeutic applications.

Much of the available information focuses on the broader class of benzoate esters or molecules containing the hydroxyethyl group. nih.govnih.gov Although these studies provide a foundational understanding, dedicated research into the unique properties and potential applications of this compound itself is limited. Further investigation is needed to fully elucidate its pharmacological profile and to explore its potential as a lead compound in drug discovery.

Elucidating the Academic and Research Significance of this compound

The academic and research significance of this compound lies in its potential as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both an ester and a hydroxyl group, allows for a variety of chemical transformations. The ester can be hydrolyzed or transesterified, while the hydroxyl group can be oxidized or used in esterification or etherification reactions. libretexts.org

This dual reactivity makes it a valuable tool for chemists to construct complex molecular frameworks. Its structural features, a substituted benzoate ester with a hydroxyethyl side chain, make it an interesting candidate for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. Further research into its reactivity and the biological activity of its derivatives could uncover new and valuable scientific knowledge.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ nih.gov |

| Molecular Weight | 180.20 g/mol nih.gov |

| CAS Number | 153599-45-2 nih.gov |

| Appearance | Not explicitly stated, but related compounds are colorless liquids or crystalline solids. wikipedia.org |

| Solubility | Poorly soluble in water, but miscible with organic solvents (inferred from related compounds). wikipedia.org |

| LogP | 1.98 (XLogP3) ambeed.com |

| Topological Polar Surface Area (TPSA) | 46.5 Ų ambeed.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(2-hydroxyethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEWIMDQAGWVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Methyl 3 2 Hydroxyethyl Benzoate

Established Synthetic Routes to Methyl 3-(2-hydroxyethyl)benzoate

The synthesis of this compound can be achieved through several established chemical transformations. These methods primarily involve the formation of the methyl ester from the corresponding carboxylic acid or its derivatives.

Direct Esterification Protocols Involving Benzoic Acid Derivatives

The most direct and common method for the synthesis of this compound is the Fischer-Speier esterification of 3-(2-hydroxyethyl)benzoic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). nih.gov The equilibrium of the reaction is driven towards the product side by using a large excess of methanol and/or by the removal of water as it is formed. tcu.edu

A typical laboratory procedure involves refluxing a solution of 3-(2-hydroxyethyl)benzoic acid in methanol with a catalytic amount of concentrated sulfuric acid. tcu.edu The reaction is followed by a work-up procedure to neutralize the acid catalyst and remove unreacted starting materials and byproducts. tcu.edu Purification is typically achieved by distillation under reduced pressure.

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

| 3-(2-hydroxyethyl)benzoic acid, Methanol | H₂SO₄ | Methanol | Reflux | High | tcu.edutcu.edu |

| Benzoic Acid, Methanol | Zirconium-Titanium Solid Acid | Methanol | Reflux | - | mdpi.com |

Solid acid catalysts, such as zirconium-titanium mixed oxides, have also been explored for the esterification of benzoic acid derivatives, offering potential advantages in terms of catalyst recovery and reuse. mdpi.com

Synthesis via Acid Chloride Intermediates

An alternative route to this compound involves the conversion of 3-(2-hydroxyethyl)benzoic acid to its more reactive acid chloride derivative, 3-(2-hydroxyethyl)benzoyl chloride. This intermediate can then be readily esterified with methanol to yield the desired product.

The primary challenge in this approach is the chemoselective conversion of the carboxylic acid to the acid chloride in the presence of the hydroxyl group, which can also react with common chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. To circumvent this, the hydroxyl group is often protected prior to the formation of the acid chloride. uchicago.edu Common protecting groups for alcohols include acetyl (Ac), benzoyl (Bz), and various silyl (B83357) ethers. highfine.com

Once the hydroxyl group is protected, the carboxylic acid can be treated with a chlorinating agent to form the acid chloride. Subsequent reaction with methanol, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, affords the protected methyl ester. The final step involves the deprotection of the hydroxyl group to yield this compound.

| Step | Reagents | Purpose |

| 1. Protection | e.g., Acetic Anhydride (B1165640), Silyl Chloride | To prevent reaction of the hydroxyl group. |

| 2. Acid Chloride Formation | e.g., Thionyl Chloride, Oxalyl Chloride | To activate the carboxylic acid for esterification. |

| 3. Esterification | Methanol, Base (e.g., Pyridine) | To form the methyl ester. |

| 4. Deprotection | e.g., Mild acid or base, Fluoride source | To reveal the hydroxyl group. |

The choice of protecting group is crucial and depends on its stability to the conditions of acid chloride formation and esterification, as well as the ease of its removal.

Transesterification Strategies and Optimization

Transesterification, the conversion of one ester to another by reaction with an alcohol, presents another viable pathway to this compound. This method would typically involve the reaction of an alkyl 3-(2-hydroxyethyl)benzoate (e.g., the ethyl or benzyl (B1604629) ester) with methanol in the presence of a catalyst.

Both acid and base catalysts can be employed for transesterification. nih.gov More recently, enzymatic and heterogeneous catalysts have gained attention due to their milder reaction conditions and improved selectivity. researchgate.netrsc.org For instance, zinc compounds have been shown to be effective catalysts for the transesterification of alkyl benzoates. Lipases are also utilized for their high selectivity, which can be crucial when dealing with multifunctional molecules. nih.gov

The optimization of transesterification reactions often involves adjusting the catalyst, temperature, and the molar ratio of methanol to the starting ester to drive the equilibrium towards the formation of the desired methyl ester. uos.ac.kracs.org

| Starting Ester | Alcohol | Catalyst | Potential Advantages |

| Ethyl 3-(2-hydroxyethyl)benzoate | Methanol | Acid (e.g., H₂SO₄), Base (e.g., NaOMe), or Solid Catalyst | Wide applicability, cost-effective. |

| Benzyl 3-(2-hydroxyethyl)benzoate | Methanol | Enzyme (e.g., Lipase) | High selectivity, mild conditions. |

Multi-step Total Synthesis Approaches Utilizing this compound as a Key Intermediate

While specific total syntheses where this compound is explicitly named as a key intermediate are not extensively documented in readily available literature, its synthesis from simpler starting materials highlights its role as a valuable building block. One documented synthetic route starts from methyl m-bromobenzoate. In this multi-step process, a Grignard reagent is formed from methyl m-bromobenzoate, which then reacts with ethylene (B1197577) oxide to introduce the 2-hydroxyethyl side chain, yielding this compound. ambeed.com This synthesis demonstrates the construction of the target molecule from commercially available precursors, underscoring its utility as a synthetic target and intermediate.

Advanced Synthetic Development and Optimization

Ongoing research in organic synthesis continues to seek more efficient, selective, and environmentally benign methods for the preparation of chemical compounds.

Investigation of Chemo-, Regio-, and Stereoselective Synthetic Pathways

The presence of two distinct functional groups in this compound—a hydroxyl group and an ester—presents opportunities and challenges for selective chemical transformations.

Chemoselectivity: The development of chemoselective reactions is crucial for manipulating one functional group in the presence of the other. For instance, selective protection of the primary alcohol allows for subsequent reactions at the ester functionality, or vice-versa. The choice of protecting group is paramount for achieving high chemoselectivity. uchicago.eduhighfine.com

Regioselectivity: In the context of synthesizing derivatives of this compound, regioselective reactions would control the position of further substitution on the aromatic ring. While the directing effects of the existing substituents are predictable to some extent, achieving high regioselectivity in subsequent reactions often requires carefully chosen reagents and conditions.

Stereoselectivity: this compound is achiral. However, the development of stereoselective reactions involving this molecule is relevant for the synthesis of chiral downstream products. For example, enzymatic resolution could be employed to separate enantiomers if a chiral center were introduced into the molecule, for instance, by oxidation of the hydroxyl group to a ketone followed by asymmetric reduction. Lipases are known to be effective for the kinetic resolution of racemic alcohols and esters. nih.govmdpi.com

Exploration of Catalytic Systems for Enhanced Yields and Selectivity (e.g., Transition Metal Catalysis)

The synthesis of methyl benzoate (B1203000) and its derivatives is frequently accomplished through the esterification of the corresponding benzoic acid with methanol. The choice of catalyst is paramount to drive the equilibrium towards the product and to ensure high yield and selectivity. While traditional methods rely on homogeneous mineral acids like sulfuric acid, these suffer from drawbacks such as equipment corrosion and difficulties in catalyst recovery and product purification.

Modern approaches increasingly favor heterogeneous solid acid catalysts, which are easily separable and reusable. Transition metal-based catalysts have shown significant promise in this area. For instance, solid acid catalysts composed of zirconium and titanium (Zr/Ti) have been effectively used for the synthesis of a series of methyl benzoates. A catalyst with a Zr:Ti molar ratio of 1.2:1 was identified as optimal for the direct condensation of benzoic acid and methanol, demonstrating that a metallic Lewis acid can catalyze the reaction without other auxiliary acids. Similarly, iron-supported zirconium/titanium solid acid catalysts have been studied, with an Fe:Zr:Ti ratio of 2:1:1 showing excellent catalytic activity for the esterification of various substituted benzoic acids. These catalysts provide a large specific surface area and numerous active sites, enhancing the reaction rate.

Beyond esterification, transition metals like palladium are crucial for alternative synthetic routes, such as the alkoxycarbonylation of aryl halides. Palladium complexes with specific phosphine (B1218219) ligands, for example, [PdCl2(Xantphos)], are highly active for the carbonylation of iodobenzene (B50100) to produce methyl benzoate. Such methods offer a different pathway to the core structure, which can be advantageous depending on the available starting materials.

The table below summarizes various catalytic systems used for the synthesis of methyl benzoate derivatives, which are applicable to the production of this compound.

| Catalyst System | Reaction Type | Advantages |

| Zr/Ti Solid Acid | Esterification | Heterogeneous, reusable, avoids corrosive liquid acids, high catalytic effect. |

| Fe/Zr/Ti Solid Acid | Esterification | High catalytic activity for various substituted benzoic acids, easily separable. |

| Phosphoric Acid-Modified Montmorillonite K10 | Esterification | Inexpensive, efficient under solvent-free conditions, effective for acids with both electron-donating and withdrawing groups. |

| Palladium Complexes (e.g., [PdCl2(Xantphos)]) | Carbonylation | High turnover frequencies, alternative route from aryl halides. |

| N-Bromosuccinimide (NBS) | Esterification | Metal-free, mild conditions, efficient for both aromatic and alkyl acids. |

Implementation of Sustainable and Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green strategies applicable to this synthesis include:

Use of Heterogeneous Catalysts: As discussed previously, solid acid catalysts like Zr/Ti-based materials or modified clays (B1170129) are a cornerstone of green esterification. Unlike traditional homogeneous catalysts (e.g., H₂SO₄), they are non-corrosive, easily separated from the reaction mixture by simple filtration, and can be recycled multiple times, which significantly reduces waste and purification costs.

Solvent-Free and Alternative Solvent Systems:

Solvent-Free Reactions: Performing esterification under solvent-free conditions is a highly effective green approach. This minimizes the use of volatile organic compounds (VOCs), which are often toxic and contribute to pollution. The reaction between a carboxylic acid and an alcohol can proceed by simply heating the neat mixture with a suitable catalyst.

Deep Eutectic Solvents (DESs): DESs are emerging as a new class of green solvents and catalysts. A system composed of choline (B1196258) chloride (a nutrient) and p-toluenesulfonic acid can act as both the solvent and the catalyst for methyl benzoate synthesis. DESs are often biodegradable, non-toxic, and have low vapor pressure, and the catalyst-solvent system can be recycled, making them a sustainable alternative to conventional solvents.

Aqueous Reactions: Developing synthetic routes in water is a primary goal of green chemistry. Esterification methods that proceed in aqueous media, for example, using specific phase-transfer catalysts, can eliminate the need for organic solvents entirely.

Energy-Efficient Methods:

The table below compares conventional synthesis methods with greener alternatives for ester production.

| Green Chemistry Principle | Conventional Method | Green Alternative | Sustainability Advantage |

| Catalysis | Homogeneous H₂SO₄ or HCl | Heterogeneous solid acids (e.g., Zr/Ti, modified clays) | Reusable catalyst, non-corrosive, reduced waste, simpler purification. |

| Solvent | Organic solvents (e.g., Toluene) | Solvent-free conditions or Deep Eutectic Solvents (DESs) | Eliminates/reduces VOCs, DESs are often biodegradable and recyclable. |

| Energy | Conventional heating (hours) | Microwave irradiation (minutes) | Drastically reduced reaction time, lower energy consumption, often higher yields. |

| Atom Economy | Use of protecting groups | Direct functionalization | Fewer reaction steps, less waste generated. |

By adopting these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally responsible.

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of new compounds with tailored properties. This can be achieved by modifying the hydroxyethyl (B10761427) side chain, introducing new substituents to the aromatic ring, or preparing isotopically labeled versions for mechanistic studies.

Structural Modifications of the Hydroxyethyl Side Chain

The primary alcohol of the hydroxyethyl group is a versatile functional handle for a variety of chemical transformations. These modifications can alter the compound's polarity, reactivity, and biological activity.

Common modifications include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.

To Aldehyde: Using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) can selectively convert the alcohol to the corresponding aldehyde, methyl 3-(2-oxoethyl)benzoate.

To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to a carboxylic acid, yielding 3-(methoxycarbonyl)phenylacetic acid.

Conversion to Halides: The hydroxyl group can be substituted with a halogen, creating a reactive intermediate for subsequent nucleophilic substitution reactions.

Using thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can convert the alcohol to methyl 3-(2-chloroethyl)benzoate.

Similarly, reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (B44618) (PPh₃) can yield the corresponding bromide.

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) can form an ether, for example, reacting with methyl iodide would produce methyl 3-(2-methoxyethyl)benzoate.

Esterification: The alcohol can be acylated with an acid chloride or anhydride to form a second ester group on the side chain.

The table below outlines several potential modifications to the hydroxyethyl side chain.

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| This compound | Pyridinium chlorochromate (PCC) | Methyl 3-(2-oxoethyl)benzoate | Primary Alcohol → Aldehyde |

| This compound | Thionyl chloride (SOCl₂) | Methyl 3-(2-chloroethyl)benzoate | Primary Alcohol → Alkyl Chloride |

| This compound | Sodium hydride (NaH), then Methyl Iodide (CH₃I) | Methyl 3-(2-methoxyethyl)benzoate | Primary Alcohol → Ether |

| This compound | Acetic anhydride, Pyridine | Methyl 3-(2-acetoxyethyl)benzoate | Primary Alcohol → Ester |

Aromatic Ring Substitutions and their Impact on Reactivity

Introducing additional substituents onto the aromatic ring of this compound can significantly alter its chemical reactivity, particularly towards electrophilic aromatic substitution (EAS). The position of a new substituent is determined by the directing effects of the groups already present on the ring.

The two existing substituents are:

Methyl Ester (-COOCH₃): This is a moderately deactivating, meta-directing group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. It directs incoming electrophiles to the positions meta to itself (C5).

Hydroxyethyl (-CH₂CH₂OH): This is a weakly activating, ortho, para-directing group. It is considered an alkyl group with a remote hydroxyl substituent. The alkyl portion donates electron density to the ring via a weak inductive effect, activating it slightly. It directs incoming electrophiles to the positions ortho (C2, C4) and para (C6) to itself.

When these two groups are on the same ring, their directing effects can either reinforce or oppose each other. In the case of this compound, the directing effects are in opposition. The outcome of an EAS reaction is typically governed by the more powerful activating group. Since the hydroxyethyl group is an activator (albeit weak) and the ester is a deactivator, the hydroxyethyl group will primarily control the position of the new substituent.

Therefore, incoming electrophiles will be directed to the positions that are ortho and para to the hydroxyethyl group.

C4 and C6 (ortho to -CH₂CH₂OH): These positions are activated.

C2 (ortho to -CH₂CH₂OH and meta to -COOCH₃): This position is also activated by the hydroxyethyl group and is not strongly deactivated by the ester group.

Steric hindrance can also play a role. The position between the two existing substituents (C2) might be sterically hindered, potentially favoring substitution at the less crowded C4 and C6 positions.

| New Substituent (at C4 or C6) | Type of Group | Impact on Ring Reactivity | Example Reaction Product (Nitration at C4) |

| -NO₂ | Strong Deactivator | Decreases reactivity significantly | Methyl 4-nitro-3-(2-hydroxyethyl)benzoate |

| -Cl | Weak Deactivator (ortho, para-director) | Decreases reactivity slightly | Methyl 4-chloro-3-(2-hydroxyethyl)benzoate |

| -CH₃ | Weak Activator | Increases reactivity slightly | Methyl 4-methyl-3-(2-hydroxyethyl)benzoate |

| -OCH₃ | Strong Activator | Increases reactivity significantly | Methyl 4-methoxy-3-(2-hydroxyethyl)benzoate |

Preparation of Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. The strategic placement of a heavy isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O), allows researchers to track the fate of specific atoms throughout a chemical transformation.

Several strategies can be employed to synthesize isotopically labeled analogues of this compound:

Labeling the Ester Group:

¹³C or ²H Labeling: The methyl group of the ester can be labeled by using isotopically enriched methanol in the final esterification step. For example, reacting 3-(2-hydroxyethyl)benzoic acid with [¹³C]methanol or [²H₃]methanol ([D₃]methanol) in the presence of an acid catalyst would yield methyl-d₃ 3-(2-hydroxyethyl)benzoate or its ¹³C equivalent.

¹⁸O Labeling: To label the carbonyl oxygen, one could start with an ¹⁸O-labeled benzoic acid derivative. Alternatively, to label the ether oxygen of the ester, ¹⁸O-labeled methanol can be used. Isotopic labeling experiments using ¹⁸O were historically crucial in confirming the mechanism of Fischer esterification, proving that the alcohol's oxygen is incorporated into the ester.

Labeling the Hydroxyethyl Side Chain:

Deuterium Labeling: The side chain can be readily labeled with deuterium by using a deuterated reducing agent. For example, if the synthesis proceeds through an aldehyde or ketone intermediate like methyl 3-(2-oxoethyl)benzoate, reduction with sodium borodeuteride (NaBD₄) instead of sodium borohydride (B1222165) (NaBH₄) would install a deuterium atom on the carbon bearing the hydroxyl group. To label both carbons of the ethyl group, a starting material like labeled ethylene oxide could be employed in a Grignard-type reaction with a suitable aromatic precursor.

Labeling the Aromatic Ring:

Deuterium Labeling: The hydrogen atoms on the aromatic ring can be exchanged for deuterium under acidic conditions. Treating this compound with a strong deuterated acid, such as D₂SO₄ in D₂O, can lead to the exchange of aromatic protons for deuterons. The regioselectivity of this exchange would depend on the reaction conditions and the directing effects of the existing substituents.

¹³C Labeling: Introducing ¹³C into the aromatic ring is more complex and typically requires building the ring from smaller, labeled precursors. For instance, a Diels-Alder reaction using a ¹³C-labeled diene or dienophile could be a potential route to construct the core aromatic structure with the isotope in a specific position.

These labeling strategies provide powerful methods to probe reaction kinetics (through the kinetic isotope effect), identify bond-breaking and bond-forming steps, and trace the metabolic fate of the molecule in biological systems.

Mechanistic Investigations of Chemical Transformations Involving Methyl 3 2 Hydroxyethyl Benzoate

Fundamental Reaction Mechanisms of Methyl 3-(2-hydroxyethyl)benzoate

Detailed Analysis of Ester Hydrolysis Mechanisms

The ester functional group in this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(2-hydroxyethyl)benzoic acid, under both acidic and basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid catalyst and water, the ester undergoes hydrolysis in a reversible reaction. libretexts.orgchemguide.co.uk The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Methanol (B129727): The carbonyl group is reformed with the elimination of methanol as a leaving group.

Deprotonation: The protonated carboxylic acid is then deprotonated to yield the final product, 3-(2-hydroxyethyl)benzoic acid.

To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk

Base-Promoted Hydrolysis (Saponification):

The hydrolysis of the ester can also be achieved using a base, such as sodium hydroxide (B78521). This process, known as saponification, is an irreversible reaction that goes to completion. libretexts.orgmasterorganicchemistry.com The mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. libretexts.org

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate.

Elimination of the Alkoxide: The intermediate collapses, and the methoxide (B1231860) ion is eliminated as the leaving group.

Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion to form the carboxylate salt. masterorganicchemistry.com

To obtain the free carboxylic acid, a final acidification step is required. masterorganicchemistry.com

Mechanistic Insights into Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com For this compound, this can occur under both acidic and basic conditions.

Acid-Catalyzed Transesterification:

In the presence of an acid catalyst, the mechanism is similar to acid-catalyzed hydrolysis. masterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated to enhance the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack by Alcohol: An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfers: A series of proton transfers occur.

Elimination of Methanol: The original alkoxy group (methoxy) is eliminated as methanol, and a new ester is formed.

This reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol. libretexts.org

Base-Catalyzed Transesterification:

Under basic conditions, an alkoxide is used as the nucleophile. masterorganicchemistry.com

Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of the ester.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Elimination of Methoxide: The original methoxide group is eliminated, yielding the new ester.

To ensure the reaction proceeds in the desired direction, the conjugate acid of the alkoxide is often used as the solvent. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reaction Mechanisms on the Benzoate (B1203000) Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution. The ester group (-COOCH₃) is a deactivating, meta-directing group. aiinmr.comscribd.com This means that it withdraws electron density from the ring, making it less reactive than benzene, and directs incoming electrophiles to the meta position. aiinmr.commnstate.edu

A common example is nitration. The reaction with a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), a powerful electrophile. scribd.com

The mechanism proceeds as follows:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the nitronium ion. aiinmr.com

Nucleophilic Attack: The π electrons of the aromatic ring attack the nitronium ion. aiinmr.com This step is the rate-determining step.

Formation of the Sigma Complex (Arenium Ion): A resonance-stabilized carbocation, known as a sigma complex or arenium ion, is formed. scribd.commnstate.edu The positive charge is delocalized over the ortho and para positions relative to the point of attack.

Deprotonation: A base (like the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. aiinmr.com

Due to the meta-directing effect of the ester group, the major product will be methyl 3-(2-hydroxyethyl)-5-nitrobenzoate.

Reactivity and Functionalization Pathways of the Primary Hydroxyl Group

The primary hydroxyl group (-CH₂OH) on the ethyl side chain offers another site for chemical modification. This group can undergo various reactions typical of primary alcohols.

Oxidation:

The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. For instance, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, methyl 3-(2-oxoethyl)benzoate. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would oxidize it further to the carboxylic acid, 3-(methoxycarbonyl)phenylacetic acid.

Esterification:

The hydroxyl group can react with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form a new ester. This reaction is typically carried out in the presence of an acid catalyst.

Etherification:

The formation of an ether can be achieved through Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Advanced Experimental Techniques for Mechanistic Elucidation

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

For reactions involving this compound, such as esterification or hydrolysis, ¹H and ¹³C NMR can be used to monitor the disappearance of starting materials and the appearance of products. nih.gov For instance, in an esterification reaction, one could observe the decrease in the intensity of the signals corresponding to the alcohol protons and the simultaneous increase in the signals of the newly formed ester. oxinst.com This allows for the determination of reaction rates and the identification of any transient intermediates that may be present in detectable concentrations. acs.org

The following table illustrates the kind of data that can be obtained from in-situ NMR monitoring of a hypothetical esterification of the hydroxyl group of this compound.

In-situ ¹H NMR Monitoring of Esterification

| Reaction Time (min) | Integral of -CH₂OH Signal | Integral of -CH₂-O-Ester Signal | Conversion (%) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.85 | 0.15 | 15 |

| 30 | 0.50 | 0.50 | 50 |

| 60 | 0.20 | 0.80 | 80 |

| 120 | 0.05 | 0.95 | 95 |

Real-time Infrared (IR) Spectroscopy for Mechanistic Probing

Real-time, in-situ Infrared (IR) spectroscopy, such as ReactIR, is a powerful technique for gaining mechanistic insights into chemical reactions by monitoring changes in the concentration of reactants, intermediates, products, and byproducts as the reaction progresses. mt.com For reactions involving this compound, this method allows for the direct observation of the consumption of starting material and the formation of products by tracking the characteristic vibrational frequencies of their functional groups.

The IR spectrum of this compound features several key absorption bands that are crucial for monitoring its transformations. docbrown.inforesearchgate.net These include the O-H stretch of the primary alcohol, the C=O stretch of the ester, and various C-O and aromatic C-H vibrations. researchgate.netresearchgate.net For instance, in an esterification or etherification reaction involving the hydroxyl group, the disappearance of the broad O-H stretching band around 3400-3200 cm⁻¹ would be monitored. Simultaneously, the appearance of new bands corresponding to the newly formed functional group would provide evidence for product formation.

By plotting the intensity of these characteristic peaks against time, a detailed concentration profile of the key species in the reaction mixture can be generated. This continuous data stream is invaluable for understanding reaction kinetics, identifying the buildup of any transient intermediates, and determining the reaction endpoint.

Table 1: Key Infrared Absorption Frequencies for Monitoring Reactions of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Mechanistic Insight |

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 (broad) | Disappearance indicates reaction at the alcohol moiety. |

| Ester Carbonyl (C=O) | C=O Stretch | ~1720 | A shift in frequency or disappearance indicates reaction at the ester. |

| Ester C-O | C-O Stretch | ~1280 | Changes can corroborate reactions involving the ester group. |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Generally stable, serving as an internal standard. |

Kinetic Studies and Reaction Progress Kinetic Analysis (RPKA)

Kinetic studies are essential for quantitatively describing reaction rates and understanding how concentrations of reactants, catalysts, and other species influence the mechanism. Reaction Progress Kinetic Analysis (RPKA) is a particularly powerful methodology that utilizes in-situ data, often from techniques like real-time IR spectroscopy, to build a comprehensive kinetic profile of a reaction from a minimal number of experiments. nih.govnih.gov

Instead of numerous initial rate experiments, RPKA involves analyzing the entire reaction progress curve (concentration vs. time). nih.gov By mathematically treating these curves, one can determine reaction orders, identify catalyst activation or deactivation, and probe for product inhibition. For a reaction involving this compound, such as a catalyzed oxidation of the alcohol, RPKA could be used to:

Determine the order of the reaction with respect to the substrate, the oxidant, and the catalyst.

Distinguish between different proposed catalytic cycles.

Identify if any intermediates form and reversibly or irreversibly inhibit the catalyst.

This approach provides a detailed "kinetic fingerprint" of the reaction, offering deep mechanistic insights that are often missed by classical kinetic methods. nih.gov

Table 2: Hypothetical RPKA Data for a Catalyzed Oxidation of this compound

| Time (min) | [Substrate] (M) | [Product] (M) | Normalized Rate (M/s) |

| 0 | 0.100 | 0.000 | 1.5 x 10⁻⁴ |

| 10 | 0.055 | 0.045 | 8.2 x 10⁻⁵ |

| 20 | 0.025 | 0.075 | 3.7 x 10⁻⁵ |

| 30 | 0.010 | 0.090 | 1.5 x 10⁻⁵ |

| 40 | 0.005 | 0.095 | 7.0 x 10⁻⁶ |

Isotopic Labeling Studies for Atom Tracking

Isotopic labeling is an unambiguous method for tracing the path of atoms through a chemical reaction, providing definitive evidence for or against a proposed mechanism. In transformations of this compound, specific atoms can be replaced with their heavier isotopes (e.g., ²H/D, ¹³C, ¹⁸O) and their fate tracked using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

For example, to investigate the mechanism of an acid-catalyzed esterification of the hydroxyl group, one could use an ¹⁸O-labeled carboxylic acid. By analyzing the mass of the resulting product, one can determine if the ¹⁸O atom is incorporated into the ester product or eliminated as water, thus distinguishing between possible acyl-oxygen or alkyl-oxygen cleavage pathways. Similarly, deuterium (B1214612) labeling of the ethyl group (e.g., Methyl 3-(2,2-dideuterio-2-hydroxyethyl)benzoate) could be used to probe the involvement of C-H bond cleavage in the rate-determining step of an oxidation reaction by measuring the kinetic isotope effect (KIE).

Table 3: Isotopic Labeling Strategies for Mechanistic Studies

| Labeled Compound | Isotope | Analytical Method | Mechanistic Question Addressed |

| Methyl 3-(2-hydroxy¹⁸O -ethyl)benzoate | ¹⁸O | Mass Spectrometry | Fate of the alcohol oxygen in elimination or substitution reactions. |

| Methyl 3-(2-¹³C -hydroxyethyl)benzoate | ¹³C | ¹³C NMR Spectroscopy | Skeletal rearrangements or fragmentation pathways. |

| This compound (in D₂O) | ²H (D) | ¹H NMR, Mass Spectrometry | Proton transfer steps and solvent involvement. |

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools to complement experimental studies, offering insights into transient structures and energetic landscapes that are often inaccessible to direct observation.

Density Functional Theory (DFT) Calculations for Transition State Characterization

Density Functional Theory (DFT) is a workhorse of computational chemistry used to investigate the electronic structure and energetics of molecules and reaction pathways. researchgate.netgrowingscience.com For reactions involving this compound, DFT calculations, often using functionals like B3LYP or M06-2X, can be employed to characterize the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. nih.govresearchgate.net

A transition state (TS) represents the highest energy point along a reaction coordinate. By locating the TS structure and calculating its energy, one can determine the activation energy (energy barrier) of the reaction. researchgate.net A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product. nih.gov Comparing the calculated activation energies for competing reaction pathways allows for the prediction of which pathway is energetically more favorable. researchgate.net

Table 4: Hypothetical DFT-Calculated Energies (kcal/mol) for a Reaction Pathway

| Species | Method/Basis Set | Electronic Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | B3LYP/6-311G(d,p) | -612.45 | 0.0 |

| Transition State | B3LYP/6-311G(d,p) | -612.41 | +25.1 |

| Products | B3LYP/6-311G(d,p) | -612.50 | -31.4 |

Molecular Dynamics Simulations of Reaction Pathways

While DFT calculations provide static pictures of key points on the potential energy surface, Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time. researchgate.net MD simulations can be used to explore the conformational landscape of this compound and to simulate the entire trajectory of a reaction, including the approach of reactants, solvent effects, and the passage through the transition state region.

Accelerated MD methods, such as those using the ReaxFF force field, can be applied to simulate chemical reactions that occur on timescales longer than what is accessible to traditional ab initio MD. nih.gov For a reaction in solution, MD simulations can reveal the role of specific solvent-solute interactions, such as hydrogen bonding between the solvent and the hydroxyl or carbonyl group of this compound, in stabilizing or destabilizing the transition state.

Predicting Reaction Outcomes and Selectivity through Computational Modeling

The ultimate goal of computational mechanistic studies is to predict reaction outcomes and selectivity. By combining the insights from DFT and MD, a comprehensive model of a chemical transformation can be built. arxiv.orgdigitellinc.com For this compound, which has two reactive sites, computational modeling can be particularly insightful for predicting chemoselectivity.

For example, in a reaction with an acylating agent, will the reaction occur at the hydroxyl group or will it involve the ester? DFT calculations can determine the activation energy for both pathways. The pathway with the significantly lower energy barrier is predicted to be the major reaction channel, thus predicting the chemoselectivity. growingscience.com These predictions can guide experimental design, saving time and resources by focusing on the most promising reaction conditions. Furthermore, computational models can be used to understand stereoselectivity or regioselectivity by comparing the transition state energies leading to different isomers.

Biological Activity and Pharmacological Research Applications

Investigation of Biological Interactions and Target Identification

The utility of Methyl 3-(2-hydroxyethyl)benzoate as a building block allows researchers to synthesize more complex molecules and screen them for various biological activities.

There is no publicly available scientific literature detailing the screening of this compound for inhibitory activity against Serum and Glucocorticoid-Regulated Kinase 1 (SGK1).

However, the most prominent research application of this compound is its use as a precursor for the non-steroidal anti-inflammatory drug (NSAID), Etofenamate. google.com The pharmacological activity of Etofenamate is centered on its ability to inhibit cyclooxygenase (COX) enzymes. patsnap.compatsnap.com It is a non-selective inhibitor of both COX-1 and COX-2, which are the key enzymes in the biosynthetic pathway of prostaglandins, critical mediators of inflammation and pain. patsnap.compatsnap.commedchemexpress.com The inhibition of these enzymes is a primary target in the development of anti-inflammatory and analgesic drugs.

Currently, there are no specific studies available that assess the direct binding or modulation of receptors by this compound. Research in this area has focused on its derivatives. For instance, its derivative Etofenamate is not known for direct receptor binding as its primary mechanism; instead, it acts on enzymatic pathways. patsnap.com

Direct studies on how this compound regulates or perturbs cellular pathways are not found in the available literature. Research has instead concentrated on the downstream effects of its derivatives.

Etofenamate, synthesized from this compound, perturbs the prostaglandin (B15479496) synthesis pathway. patsnap.com By inhibiting COX enzymes, it reduces the production of prostaglandins, which in turn downregulates the inflammatory response mediated by these signaling molecules. patsnap.compatsnap.com Further research suggests that Etofenamate may also exert its effects by inhibiting the migration of leukocytes and reducing inflammatory cytokines, which are key components of the cellular inflammatory cascade. patsnap.com

Separately, other related benzoate (B1203000) derivatives have been studied for pathway modulation. For example, Methyl 3,4-dihydroxybenzoate has been shown to activate the Nrf2 antioxidant pathway, protecting cells from oxidative damage. nih.gov While not the subject compound, this highlights a research avenue for benzoate structures.

Pharmacological Mechanisms of Action

The pharmacological research applications of this compound are best illustrated by elucidating the mechanisms of action of the drugs synthesized from it, such as Etofenamate.

The anti-inflammatory properties of Etofenamate have been a subject of significant research. Its mechanism is characteristic of NSAIDs and provides a clear example of the therapeutic application of its chemical precursors.

The primary anti-inflammatory mechanism is the inhibition of COX-1 and COX-2 enzymes. patsnap.compatsnap.com This action blocks the conversion of arachidonic acid into prostaglandins, which are potent pro-inflammatory mediators. patsnap.com By reducing prostaglandin levels at the site of inflammation, Etofenamate helps to decrease symptoms like swelling and pain. patsnap.commedchemexpress.com In a carrageenan-induced rat model, topical application of Etofenamate significantly inhibited hind paw edema. medchemexpress.com

Table 1: Investigated Anti-inflammatory Targets of Etofenamate

| Target Enzyme | Action | Outcome | Reference |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Inhibition | Reduced prostaglandin synthesis | patsnap.compatsnap.com |

| Cyclooxygenase-2 (COX-2) | Inhibition | Reduced prostaglandin synthesis | patsnap.compatsnap.com |

| Leukocyte Migration | Inhibition | Reduced inflammatory cell infiltration | patsnap.com |

This interactive table summarizes the known anti-inflammatory targets of Etofenamate, a key derivative of this compound.

The analgesic (pain-relieving) effects of Etofenamate are mechanistically linked to its anti-inflammatory properties. nih.gov By preventing the synthesis of prostaglandins, Etofenamate reduces the sensitization of nerve endings to painful stimuli. patsnap.compatsnap.com Prostaglandins can amplify pain signals, so their reduction leads to an increased pain threshold.

Etofenamate is often used topically, allowing it to penetrate the skin and act locally at the site of pain and inflammation, which minimizes systemic side effects associated with oral NSAIDs. patsnap.compatsnap.com Clinical studies have confirmed its effectiveness in treating pain associated with conditions like knee osteoarthritis. nih.gov

Table 2: Summary of In-Vivo Analgesic and Anti-Inflammatory Study on Etofenamate

| Study Model | Compound | Key Finding | Result | Reference |

|---|---|---|---|---|

| Carrageenan-induced rat paw edema | Etofenamate | Anti-inflammatory activity | Treated animals showed a 3.3% swelling rate, a significant reduction compared to the control group. | medchemexpress.com |

This interactive table presents findings from in-vivo research on the pharmacological effects of Etofenamate.

Investigation of Antiproliferative or Anti-metastatic Activities of Related Compounds

While research focusing directly on the antiproliferative or anti-metastatic properties of this compound is limited, studies on structurally related benzoate and cinnamate (B1238496) analogs have revealed significant cytotoxic activities, suggesting a potential area for future investigation. These related compounds often serve as templates in the search for new therapeutic agents. nih.gov

Another study investigated methyl benzoate derivatives as potential inhibitors of the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic pathway crucial for cancer progression and drug resistance. nih.gov Molecular docking analysis within this study suggested that specific methyl benzoate structures could effectively inhibit key enzymes in this pathway, such as human glucose-6-phosphate dehydrogenase (hG6PD) and human 6-phosphogluconate dehydrogenase (h6PGD). nih.gov

The antiproliferative activities of other related phenolic structures, such as resveratrol (B1683913) and its methylated analogs, have also been explored. In bioassays against various human cancer cell lines, including prostate (DU-145, LNCaP), melanoma (M-14), and epidermoid carcinoma (KB), methylated stilbenes, which share phenolic features with benzoate derivatives, showed enhanced activity compared to the natural parent compound. nih.gov For instance, Z-3,5,4'-trimethoxystilbene exhibited potent activity against prostate cancer cell lines, with GI50 values (concentration for 50% of maximal inhibition of cell proliferation) comparable to the anticancer drug vinorelbine. nih.gov

These findings underscore the potential of the benzoate scaffold and related structures as a foundation for developing novel antiproliferative agents.

Table 1: Cytotoxic Activity of Selected Methyl Cinnamate Analogs against Hep3B Cells

| Compound | IC50 (µM) | Global DNA Methylation Inhibition |

| Methyl 4-hydroxycinnamate (11) | Relevant Activity | 63% to 97% |

| Methyl 3,4-dihydroxycinnamate (12) | 109.7 ± 0.8 | 63% to 97% |

| Methyl 3,4,5-trimethoxycinnamate (B1233958) (14) | Relevant Activity | 63% to 97% |

| Methyl 4-methoxycinnamate (21) | Relevant Activity | 63% to 97% |

| Methyl 3,4-dimethoxycinnamate (22) | Relevant Activity | 63% to 97% |

| Data sourced from a study on methyl benzoate and cinnamate analogs as modulators of DNA methylation. nih.gov |

Strategies for Lead Optimization and Drug Discovery

Lead optimization is a critical phase in drug discovery that aims to refine a promising lead compound into a viable drug candidate by enhancing its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.com This iterative process involves a combination of chemical modifications, computational modeling, and biological evaluations. patsnap.com

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) analysis is a foundational approach in lead optimization. patsnap.com It involves systematically modifying the chemical structure of a lead compound to identify which molecular features, or pharmacophores, are crucial for its biological activity. nih.govpatsnap.com This understanding guides the design of new analogs with improved potency and selectivity. patsnap.com

A pertinent example can be found in the extensive SAR studies of YC-1 (Lificiguat), a compound that, like this compound, contains a hydroxymethyl group. nih.gov Research on YC-1 derivatives has provided valuable insights into how small structural changes can dramatically impact bioactivity. For instance, modifications to the 5'-hydroxymethyl group on the furan (B31954) ring of YC-1 had significant effects on its anti-apoptotic activity in vascular smooth muscle cells (VSMCs). nih.gov

Conversion to Ether: Changing the hydroxymethyl group to an ether (45a) retained the compound's activity. nih.gov

Conversion to Amine: Replacing the group with an amino (45b) or diethylamino (45c) functionality led to a significant reduction in activity. nih.gov

Conversion to Methyl: Substitution with a methyl group (45d) resulted in cytotoxicity, diminishing the desired anti-apoptotic effects. nih.gov

Conversion to Ester: Converting the hydroxymethyl to an ester (45e) only caused a slight decrease in activity. nih.gov

These SAR findings demonstrate the sensitivity of biological activity to the steric and electronic properties of substituents and highlight the importance of the hydroxymethyl group, likely for its hydrogen-bonding capabilities. nih.gov Such studies are crucial for rationally designing more effective analogs of a lead compound.

Table 2: SAR of YC-1 Analogs Based on Modification of the 5'-Hydroxymethyl Group

| Compound ID | R² Substitution at 5'-position | Effect on Anti-apoptotic Activity |

| YC-1 (1) | -CH₂OH (Hydroxymethyl) | Baseline Activity |

| 45a | Ether | Activity Retained |

| 45b | -NH₂ (Amino) | Significantly Reduced |

| 45c | Diethylamino | Significantly Reduced |

| 45d | -CH₃ (Methyl) | Cytotoxic / Reduced Activity |

| 45e | Ester | Slightly Reduced |

| Data derived from a review on the SAR of YC-1. nih.gov |

Computational Approaches in Lead Optimization (e.g., Molecular Docking, QSAR, AI/ML-based prediction)

Computational methods are indispensable in modern lead optimization, allowing for the rapid assessment of large numbers of compounds and reducing the time and cost associated with experimental testing. patsnap.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. researchgate.net It is used to understand binding mechanisms and predict binding affinity, helping to prioritize which analogs to synthesize. nih.gov For example, molecular docking studies on benzoic acid derivatives targeting the main protease of SARS-CoV-2 were used to predict their binding affinity and interactions with key amino acid residues in the active site. nih.gov Similarly, docking analysis of methyl benzoate derivatives as inhibitors of the pentose phosphate pathway identified compounds with high inhibitory potency, with calculated binding energies of -6.71 kcal/mol and -7.61 kcal/mol against key enzymes. nih.gov These in silico results often correlate well with in vitro findings. nih.gov

Table 3: Example Docking Scores of Benzoate Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) |

| Gallic Acid | SARS-CoV-2 Main Protease | -38.31 |

| Propyl Gallate | SARS-CoV-2 Main Protease | -42.13 |

| Pentyl Gallate | SARS-CoV-2 Main Protease | -48.77 |

| Methyl Benzoate Derivative (Cpd 1) | hG6PD | -6.71 |

| Methyl Benzoate Derivative (Cpd 4) | h6PGD | -7.61 |

| Data sourced from studies on benzoic acid and methyl benzoate derivatives. nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of compounds with their biological activity. mdpi.comyoutube.com By analyzing a set of compounds with known activities, QSAR can predict the activity of new, unsynthesized molecules. mdpi.comnih.gov For instance, a 3D-QSAR analysis was performed on a series of benzazole derivatives (related heterocyclic systems) to understand the requirements for their activity as topoisomerase II inhibitors. nih.gov The resulting model revealed that electronegatively charged substituents at specific positions and positively charged groups in a linker region improved the inhibitory activity, providing a clear roadmap for designing more potent compounds. nih.gov

Artificial Intelligence/Machine Learning (AI/ML): AI and ML are revolutionizing drug discovery by analyzing vast and complex datasets to identify patterns that are not obvious to human researchers. mdpi.comnih.gov ML algorithms can be trained on large libraries of compounds to predict biological activities, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and potential off-target effects. nih.govyoutube.com Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely novel molecular structures that are optimized for a desired therapeutic profile. nih.govaragen.com This data-driven approach significantly accelerates the identification and optimization of lead candidates, making the drug discovery process more efficient and precise. nih.govaragen.com

Fragment-Based Drug Design (FBDD) Considerations for Analogues

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery and optimization that begins by screening small, low-molecular-weight compounds known as "fragments" (typically <300 Daltons). openaccessjournals.comnih.gov These fragments usually bind to the target protein with low affinity, but their interactions can be detected by sensitive biophysical techniques. openaccessjournals.com

The core principle of FBDD is to identify these weakly binding fragments and then use them as starting points to build more potent drug candidates. openaccessjournals.com This is achieved through several strategies:

Fragment Growing: A confirmed fragment hit is elaborated by adding new functional groups to improve its interaction with unoccupied regions of the binding pocket. mdpi.com

Fragment Linking: Two or more fragments that bind to adjacent sites on the protein are connected with a chemical linker to create a single, high-affinity molecule. nih.gov

Fragment Merging: Two overlapping fragments are combined into a single new molecule that incorporates the key features of both. nih.gov

A successful example of FBDD involved the discovery of potent inhibitors for Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein overexpressed in many cancers. nih.gov An NMR-based screen identified two distinct classes of fragments that bound to different regions of Mcl-1. nih.gov By merging hits from these two classes, researchers rapidly developed lead compounds with over 100-fold enhanced binding affinity. nih.gov For analogues of this compound, an FBDD approach could involve using the benzoate ring or the hydroxyethyl (B10761427) side chain as starting fragments to probe the binding site of a target protein, and then systematically growing or linking them to achieve high potency and selectivity.

Advanced Analytical Methodologies for Research on Methyl 3 2 Hydroxyethyl Benzoate

High-Resolution Spectroscopic Techniques for Comprehensive Characterization

Spectroscopic methods are paramount in elucidating the molecular structure of Methyl 3-(2-hydroxyethyl)benzoate. High-resolution techniques offer unambiguous identification and detailed structural insights.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR spectroscopy reveals the number of different types of protons and their immediate electronic environment. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) groups of the hydroxyethyl (B10761427) side chain, the hydroxyl proton, and the methyl ester protons. The aromatic protons will appear as a complex multiplet pattern in the range of 7.2-8.0 ppm. The methylene protons adjacent to the aromatic ring and the hydroxyl group will appear as triplets due to coupling with each other.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. mdpi.com The spectrum will show distinct signals for each unique carbon atom, including the ester carbonyl carbon, the aromatic carbons, the two aliphatic carbons, and the methyl carbon. mdpi.com

2D NMR techniques are used to establish connectivity between atoms:

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, confirming the sequence of the -CH₂-CH₂-OH fragment.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for confirming the substitution pattern of the benzene (B151609) ring by showing correlations from the methylene protons to the aromatic carbons and from the aromatic protons to the ester carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table presents predicted data based on established principles of NMR spectroscopy and data from analogous compounds.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|

| -COOCH₃ | ~3.9 | ~52.3 | Singlet |

| Ar-CH₂- | ~3.0 | ~39.0 | Triplet |

| -CH₂-OH | ~3.9 | ~63.0 | Triplet |

| -OH | Variable | - | Broad Singlet |

| C2 (Ar) | ~7.9 | ~129.5 | Singlet-like |

| C4 (Ar) | ~7.9 | ~133.0 | Doublet |

| C5 (Ar) | ~7.4 | ~128.8 | Triplet |

| C6 (Ar) | ~7.4 | ~127.5 | Doublet |

| C1 (Ar-COOCH₃) | - | ~131.0 | Quaternary Carbon |

| C3 (Ar-CH₂CH₂OH) | - | ~141.0 | Quaternary Carbon |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₂O₃), the calculated monoisotopic mass is 180.078644 Da. nih.gov

Beyond accurate mass, HRMS elucidates fragmentation pathways, which offers structural confirmation. In the mass spectrometer, the molecule is ionized to form a molecular ion [M]⁺, which then breaks down into smaller, characteristic fragment ions.

Plausible Fragmentation Pathway:

The parent molecular ion [C₁₀H₁₂O₃]⁺ will be observed at m/z 180.

A common fragmentation for methyl esters is the loss of the methoxy (B1213986) radical (•OCH₃) to give the [M-31]⁺ ion at m/z 149.

Loss of a water molecule (H₂O) from the hydroxyethyl group can lead to an ion at m/z 162.

Cleavage of the bond between the two carbons of the ethyl side chain (benzylic cleavage) is favorable, leading to the loss of a •CH₂OH radical and the formation of a prominent ion at m/z 149.

Loss of the entire hydroxyethyl group (•CH₂CH₂OH) results in an ion at m/z 135.

Table 2: Predicted HRMS Fragments for this compound This table presents predicted data based on established principles of mass spectrometry.

| m/z (Daltons) | Proposed Formula | Description |

|---|---|---|

| 180.0786 | [C₁₀H₁₂O₃]⁺ | Molecular Ion [M]⁺ |

| 162.0681 | [C₁₀H₁₀O₂]⁺ | Loss of H₂O |

| 149.0603 | [C₉H₉O₂]⁺ | Loss of •OCH₃ or •CH₂OH |

| 135.0446 | [C₈H₇O₂]⁺ | Loss of •C₂H₄OH |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule's functional groups. researchgate.net The resulting spectra serve as a "molecular fingerprint," providing rapid confirmation of the presence of key structural features.

For this compound, the following characteristic peaks are expected:

O-H Stretch: A broad absorption band in the IR spectrum around 3400 cm⁻¹ is characteristic of the hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ in the IR spectrum is a definitive indicator of the ester carbonyl group. chemicalbook.com

C=C Stretches: Aromatic ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are expected: one for the ester linkage (around 1250 cm⁻¹) and one for the alcohol (around 1050 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for this compound This table presents expected data based on established principles of infrared spectroscopy.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3500-3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H | C-H Stretch | 2980-2850 | Medium |

| Ester (C=O) | C=O Stretch | 1725-1700 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1600-1450 | Medium to Weak |

| Ester (C-O) | C-O Stretch | 1300-1200 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. mdpi.com The primary chromophore in this compound is the substituted benzene ring. The ester group conjugated with the ring influences the energy of the π→π* transitions. The spectrum is expected to show characteristic absorption bands in the UV region. Studies on similar p-hydroxybenzoate esters show wide absorption bands between 200 and 400 nm, with the exact position and intensity of the absorption maximum (λmax) being sensitive to the solvent and pH. nist.gov

Table 4: Expected UV-Vis Absorption Data for this compound This table presents expected data based on established principles of UV-Vis spectroscopy.

| Transition Type | Expected λmax (nm) | Solvent |

|---|---|---|

| π→π* | ~240-255 | Ethanol / Methanol (B129727) |

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for separating the target compound from impurities and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. researchgate.net It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. nih.govsigmaaldrich.com

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vapor through a long, thin column. Compounds separate based on their boiling points and interactions with the column's stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum.

This technique is invaluable for:

Purity Assessment: The resulting chromatogram will show a major peak for this compound and smaller peaks for any volatile impurities. The area of each peak is proportional to the concentration of the compound, allowing for a quantitative assessment of purity.

Identity Confirmation: The mass spectrum of the main peak can be compared to a library or the known fragmentation pattern to confirm the identity of the compound eluting from the column.

Table 5: Typical GC-MS Analytical Parameters for this compound Analysis This table presents typical parameters for a GC-MS analysis.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Gas Chromatograph (GC) | ||

| Column Type | DB-5ms, HP-5ms (or similar) | Standard non-polar column for general-purpose analysis. |

| Injection Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | 100 °C hold 2 min, ramp to 280 °C at 10 °C/min | Temperature gradient to separate compounds with different boiling points. |

| Carrier Gas | Helium or Hydrogen | Inert gas to move the sample through the column. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) | Standard hard ionization technique that produces repeatable fragmentation. |

| Ionization Energy | 70 eV | Standard energy for creating library-searchable mass spectra. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Complex Mixture Analysis and Trace Detection

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) represents a cornerstone for the analysis of this compound in complex matrices. These hyphenated techniques leverage the exceptional separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of mass spectrometry. nih.gov

LC-MS/MS is particularly effective for trace detection and quantification. The technique operates by first separating the compound of interest from a mixture using HPLC. The separated compound is then ionized, typically using electrospray ionization (ESI), and directed into the mass spectrometer. In the triple quadrupole mass spectrometer, a specific precursor ion corresponding to the mass of this compound is selected, fragmented in a collision cell, and specific product ions are monitored. ca.gov This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for the detection of the compound at very low levels, such as in environmental or biological samples. ca.govusgs.gov The development of such methods can achieve limits of detection (LODs) in the low nanogram-per-gram range with high accuracy. nih.gov

High-Resolution Mass Spectrometry (LC-HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of the analyte with high confidence, aiding in its identification in complex mixtures where multiple components may be present. nih.gov For this compound, which has a monoisotopic mass of approximately 180.0786 g/mol , LC-HRMS can distinguish it from other isobaric interferences, which is critical for unambiguous identification in non-targeted screening. nih.gov

Table 1: Representative LC-MS/MS Parameters for Trace Detection of this compound This table is interactive. You can sort and filter the data.

| Parameter | Value | Description | Source |

|---|---|---|---|

| Compound | This compound | - | nih.gov |

| Formula | C₁₀H₁₂O₃ | - | nih.gov |

| Ionization Mode | ESI Positive | Electrospray Ionization | ca.govusgs.gov |

| Precursor Ion [M+H]⁺ | m/z 181.086 | The protonated molecule selected in the first quadrupole. | nih.gov |

| Product Ion 1 (Quantifier) | Illustrative: m/z 149.060 | A specific fragment ion used for quantification. | ca.govusgs.gov |

| Product Ion 2 (Qualifier) | Illustrative: m/z 121.065 | A second fragment ion used for confirmation. | ca.govusgs.gov |

| Limit of Detection (LOD) | Low ng/mL range | The lowest concentration of an analyte that can be reliably detected. | nih.gov |

| Limit of Quantitation (LOQ) | Low ng/mL range | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | nih.govnih.gov |

Hyphenated Techniques (e.g., HPLC-NMR for direct structure elucidation in mixtures)

Hyphenated techniques that couple a separation method with a spectroscopic one are invaluable for mixture analysis. nih.gov High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy stands out as a particularly powerful tool for the direct and unambiguous structure elucidation of compounds within a mixture, eliminating the need for tedious offline isolation. nih.gov

In an HPLC-NMR setup, the sample mixture is first separated by the HPLC system. The eluent containing the separated components flows directly into the NMR spectrometer's flow cell, where ¹H NMR and other NMR spectra are acquired "on-the-fly." This provides detailed structural information for each separated peak. For a compound like this compound, an HPLC-NMR analysis would provide direct evidence of its structure, including the substitution pattern on the benzene ring and the presence of the hydroxyethyl and methyl ester groups.

While a specific HPLC-NMR study on this compound is not prominently featured in available literature, the analysis of structurally related molecules demonstrates the utility of NMR for definitive characterization. For instance, detailed ¹H and ¹³C NMR analyses are routinely used to confirm the structure of synthesized benzoate (B1203000) derivatives. st-andrews.ac.uk These analyses provide precise chemical shifts and coupling constants that map out the entire molecular structure. st-andrews.ac.uk

Table 2: Illustrative NMR Data for Structural Elucidation of a Benzoate Derivative This table is interactive. You can sort and filter the data.

| Data Type | Chemical Shift (δ) / Value | Interpretation | Source |

|---|---|---|---|

| ¹H NMR | ~ 7.2-8.0 ppm (multiplets) | Protons on the aromatic ring. | st-andrews.ac.ukrsc.org |

| ¹H NMR | ~ 3.9 ppm (singlet, 3H) | Protons of the methyl ester (OCH₃) group. | rsc.org |

| ¹H NMR | ~ 3.6-3.8 ppm (triplet, 2H) | Protons of the methylene group adjacent to the hydroxyl group (CH₂OH). | st-andrews.ac.uk |

| ¹H NMR | ~ 2.8-3.0 ppm (triplet, 2H) | Protons of the methylene group adjacent to the aromatic ring (Ar-CH₂). | st-andrews.ac.uk |

| ¹³C NMR | ~ 167-173 ppm | Carbonyl carbon (C=O) of the ester. | st-andrews.ac.ukrsc.org |

| ¹³C NMR | ~ 127-138 ppm | Carbons within the aromatic ring. | st-andrews.ac.uk |

| ¹³C NMR | ~ 58-61 ppm | Carbon of the methylene group adjacent to the hydroxyl group (CH₂OH). | st-andrews.ac.uk |

Elemental Analysis and Quantitative Determination Methods

Elemental analysis and quantitative determination are fundamental to characterizing this compound and ensuring its purity.

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in the compound. This is a basic method to confirm the empirical formula and purity of a synthesized batch. The theoretical composition is calculated from the molecular formula, C₁₀H₁₂O₃. nih.gov

Table 3: Elemental Composition of this compound This table is interactive. You can sort and filter the data.

| Element | Symbol | Atomic Mass (amu) | % Composition | Source |

|---|---|---|---|---|

| Carbon | C | 12.011 | 66.65% | nih.gov |

| Hydrogen | H | 1.008 | 6.71% | nih.gov |

| Oxygen | O | 15.999 | 26.63% | nih.gov |

| Molecular Weight | - | 180.20 g/mol | - | nih.gov |

Quantitative Determination Methods are employed to ascertain the exact amount or concentration of this compound in a sample. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for this purpose. nih.govnih.gov A validated HPLC method ensures that the results are accurate and reproducible. Key validation parameters include linearity, limits of detection (LOD) and quantitation (LOQ), accuracy, and precision. nih.gov For example, a method would be considered linear if the detector response is directly proportional to the concentration over a specified range, typically demonstrated by a coefficient of determination (R²) greater than 0.99. nih.gov

Table 4: Typical Validation Parameters for a Quantitative HPLC Method This table is interactive. You can sort and filter the data.

| Validation Parameter | Typical Acceptance Criterion | Description | Source |

|---|---|---|---|

| Linearity (R²) | > 0.99 | Measures how well the calibration curve fits the data points. | nih.gov |

| Accuracy (% Recovery) | 75-125% | The closeness of the measured value to the true value. | nih.gov |